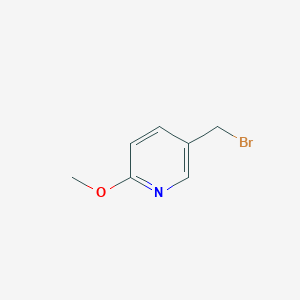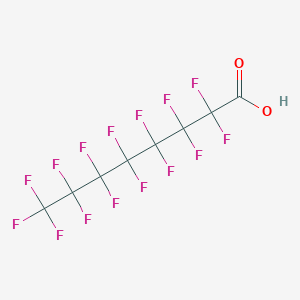
2-羟基亚胺-3-戊酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-Hydroxyimino-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including indole derivatives.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
Target of Action
2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.
Biochemical Pathways
Indole derivatives, for which 2-hydroxyimino-3-pentanone serves as an intermediate, are known to interact with various biochemical pathways
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxyimino-3-pentanone can be synthesized through the reaction of 2,3-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxyimino-3-pentanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Hydroxyimino-3-pentanone undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
相似化合物的比较
Similar Compounds
2-Hydroxyimino-3-butanone: Similar structure but with a shorter carbon chain.
2-Hydroxyimino-3-hexanone: Similar structure but with a longer carbon chain.
2-Hydroxyimino-3-pentanone: The compound of interest.
Uniqueness
2-Hydroxyimino-3-pentanone is unique due to its specific carbon chain length and the presence of both a ketone and an oxime group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
32818-79-4 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC 名称 |
(2Z)-2-hydroxyiminopentan-3-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |
InChI 键 |
ZVJBPHMCBRHVEV-XQRVVYSFSA-N |
SMILES |
CCC(=O)C(=NO)C |
手性 SMILES |
CCC(=O)/C(=N\O)/C |
规范 SMILES |
CCC(=O)C(=NO)C |
Key on ui other cas no. |
32818-79-4 |
同义词 |
2-Oxime 2,3-Pentanedione; 2-Isonitroso-3-pentanone; 2-Oximinopentan-3-one; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?
A1: The research papers primarily discuss using 2-hydroxyimino-3-pentanone as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]
Q2: Can you provide an example of a diimine-dioxime ligand synthesized using 2-hydroxyimino-3-pentanone and its application?
A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []
Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using 2-hydroxyimino-3-pentanone?
A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []
Q4: How are the synthesized Cu(II) complexes characterized in the research?
A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)



![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

